4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one
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Overview
Description
4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
The synthesis of 4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazine derivative .
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to improve efficiency and scalability .
Chemical Reactions Analysis
4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic molecules.
Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the treatment of cancer and infectious diseases.
Industry: In the agricultural sector, derivatives of this compound are explored for their herbicidal and pesticidal properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes such as cyclooxygenase or DNA gyrase, leading to the disruption of essential cellular processes . The presence of amino and mercapto groups allows for strong binding interactions with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one can be compared with other triazine derivatives, such as:
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one (Metamitron): Used as a herbicide, metamitron disrupts photosystem II in plants.
4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5-one (Isometamitron): Similar to metamitron, it is used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyphenyl group contributes to enhanced solubility and bioavailability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H12N4O3S |
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Molecular Weight |
280.31 g/mol |
IUPAC Name |
4-amino-6-(3,4-dimethoxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O3S/c1-17-7-4-3-6(5-8(7)18-2)9-10(16)15(12)11(19)14-13-9/h3-5H,12H2,1-2H3,(H,14,19) |
InChI Key |
JUPHUURPQYPMSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N(C2=O)N)OC |
Origin of Product |
United States |
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